1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, DMSO-d6) :
- δ 1.20 (t, J = 7.2 Hz, 3H, CH2CH3)
- δ 2.50–2.70 (m, 4H, H-5, H-6 of tetrahydropyridine)
- δ 3.10 (t, J = 5.6 Hz, 2H, H-4 of tetrahydropyridine)
- δ 3.85 (q, J = 7.2 Hz, 2H, NCH2CH3)
- δ 4.10 (s, 2H, H-7 of tetrahydropyridine)
- δ 8.25 (s, 1H, H-2 of pyrazole)
- δ 12.90 (br s, 1H, COOH).
13C NMR (100 MHz, DMSO-d6) :
Infrared (IR) Absorption Profile Analysis
Key IR bands (KBr, cm⁻¹):
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
Collision-Induced Dissociation (CID) :
Table 1 : Summary of Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.25 (pyrazole H-2), δ 12.90 (COOH) |
| 13C NMR | δ 162.1 (C=O), δ 142.7 (pyrazole C-3) |
| IR | 1705 cm⁻¹ (C=O), 3200–2500 cm⁻¹ (O–H) |
| HRMS | m/z 195.1002 [M+H]+, Δ = 0.6 ppm |
Properties
IUPAC Name |
1-ethyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-12-7-3-4-10-5-6(7)8(11-12)9(13)14/h10H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIHZURZIJHFGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CNCC2)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201146847 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256643-36-3 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acid, 1-ethyl-4,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201146847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary targets of 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid are currently unknown. This compound belongs to the family of pyrazolopyridines, which have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine. .
Biological Activity
1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
- Molecular Formula: C₉H₁₃N₃O₂
- CAS Number: 926926-62-7
- Molecular Weight: 169.22 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, including anti-inflammatory and potential anticancer properties. Its mechanism of action often involves inhibition of specific enzymes and pathways associated with inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazolo compounds can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
The compound demonstrated significant inhibition of COX enzymes in vitro, suggesting its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .
Anticancer Properties
The compound's structural features allow it to interact with various molecular targets implicated in cancer progression. For instance, studies have shown that related pyrazolo compounds can inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation:
| Compound | CDK2 IC₅₀ (µM) | CDK9 IC₅₀ (µM) |
|---|---|---|
| This compound | 0.36 | 1.8 |
These findings indicate that the compound may serve as a scaffold for developing selective CDK inhibitors that could be beneficial in cancer therapy .
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives:
- In Vivo Studies : In a rat model of carrageenan-induced paw edema, pyrazolo derivatives exhibited significant anti-inflammatory effects comparable to indomethacin with effective doses (ED₅₀) around 9.17 μM .
- Cell Proliferation Studies : In vitro assays demonstrated that pyrazolo derivatives could inhibit the proliferation of various human tumor cell lines (HeLa and HCT116), highlighting their potential application in cancer treatment .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Electron-donating groups enhance anti-inflammatory activity.
- Substituents on the pyridine ring can increase selectivity towards specific enzyme targets.
Scientific Research Applications
Pharmacological Applications
1. Antiparasitic Activity
Research indicates that compounds with a pyrazolo[4,3-c]pyridine structure exhibit antiparasitic properties. Specifically, 1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid has shown promise in blocking the formation of the PEX14-PEX5 protein complex, which is critical for glucose transport in trypanosomes. This mechanism suggests its potential use in treating diseases such as African sleeping sickness caused by Trypanosoma brucei .
2. Neuroprotective Effects
Recent studies have pointed to the neuroprotective effects of pyrazolo[4,3-c]pyridine derivatives. These compounds may inhibit pathways associated with neurodegenerative diseases like Alzheimer's disease by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis . The specific mechanisms involve inhibition of glycogen synthase kinase-3 and phosphodiesterase 4 activities.
3. Anticancer Properties
The compound has been evaluated for its anticancer potential. Its ability to interfere with key protein-protein interactions involved in cancer cell proliferation makes it a candidate for further development as an anticancer agent. The structure-activity relationship studies have revealed that modifications to the pyrazolo ring can enhance its efficacy against various cancer cell lines .
Synthetic Chemistry Applications
1. Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the synthesis of other complex molecules through various chemical reactions such as nucleophilic substitutions and cycloadditions. The compound's reactivity can be harnessed to create libraries of derivatives for further biological evaluation .
2. Method Development
Innovative synthetic methodologies have been developed to produce this compound efficiently from readily available starting materials. These methods emphasize high atom economy and low environmental impact, making them suitable for industrial applications. For instance, recent advancements include using palladium-catalyzed reactions that facilitate the formation of the pyrazolo ring with high yields and purity .
Case Study 1: Antiparasitic Activity Against Trypanosomiasis
A study demonstrated that derivatives of this compound effectively inhibited the growth of Trypanosoma brucei in vitro. The mechanism was linked to the disruption of glucose transport pathways essential for parasite survival.
Case Study 2: Neuroprotection in Alzheimer's Disease Models
Another investigation focused on the neuroprotective effects of this compound in cellular models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta-induced neurotoxicity when treated with pyrazolo derivatives, suggesting a potential therapeutic role in mitigating neurodegeneration.
Comparison with Similar Compounds
Research Findings and Trends
Preparation Methods
Hydrazine-Mediated Ring Closure
In a method detailed by CN113264931B, hydrazine hydrate reacts with a tetrahydropyridine precursor to form the pyrazole ring. For example, compound 1 (5.97 g, 30 mmol) undergoes lithiation with LiHMDS (1M, 39 mL) at −78°C, followed by treatment with diethyl oxalate to yield the pyrazole-ester intermediate (75% yield). This step is critical for establishing the C3-carboxylic acid functionality post-hydrolysis.
Carboxylic Acid Formation via Ester Hydrolysis
The C3-carboxylic acid moiety is typically installed through hydrolysis of ethyl or methyl esters.
Alkaline Hydrolysis
A protocol from a peer-reviewed synthesis of Apixaban intermediates (PDF source) uses NaOH in MeOH-H₂O (3:1) at room temperature to hydrolyze ethyl esters. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is converted to the carboxylic acid in 85% yield after neutralization with HCl.
Acidic Hydrolysis
Dilute H₂SO₄ or HCl (1–2N) under reflux (80–100°C) offers an alternative pathway, particularly for acid-stable substrates. This method avoids base-sensitive functional groups but may require longer reaction times (12–24 h).
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol or ethyl acetate is standard for final product isolation. The hydrochloride hydrate form (Sigma-Aldrich) precipitates upon cooling, with purity >95% confirmed by HPLC.
Chromatographic Methods
Silica gel chromatography (petroleum ether/EtOAc gradients) resolves regioisomers and byproducts. For example, CN113264931B reports using ethyl acetate for extractions, followed by drying over Na₂SO₄ and solvent removal under reduced pressure.
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the primary synthetic routes for 1-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
Methodology :
- Cyclization Strategies : Use pyrazole-4-carbaldehydes as building blocks for fused heterocycles. For example, hydrazine hydrate in ethanol under reflux with acetic acid can facilitate cyclization to form the pyrazolo[4,3-c]pyridine core .
- Functionalization : Ethyl ester groups can be introduced via nucleophilic substitution or esterification. Post-synthetic modifications (e.g., hydrolysis of esters to carboxylic acids) require controlled pH and temperature to avoid decomposition .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., iodine for azide-alkyne cycloadditions) and solvent polarity to improve yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodology :
- NMR : Use - and -NMR to confirm the bicyclic structure and substituent positions. The ethyl group’s protons (δ ~1.2–1.4 ppm) and the carboxylic acid proton (δ ~12–14 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and detects fragmentation patterns unique to the pyrazolo-pyridine scaffold .
- IR Spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and pyrazole/pyridine ring vibrations (~1600 cm) .
Q. How should researchers handle safety and stability concerns during experiments?
Methodology :
- PPE : Wear gloves, goggles, and lab coats. Use fume hoods to avoid inhalation of fine particles .
- Stability : Store at 2–8°C in airtight containers under inert gas (N or Ar) to prevent oxidation of the tetrahydro-pyridine ring .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How does the compound’s structure influence its binding to kinase ATP pockets?
Methodology :
- Molecular Modeling : Perform docking studies (e.g., AutoDock Vina) to assess interactions between the carboxylic acid group and kinase catalytic lysine residues. Compare with pyrazolo[4,3-c]pyridin-4(5H)-ones, which show high affinity due to hydrogen-bond donor/acceptor complementarity .
- Mutagenesis Studies : Replace key residues (e.g., EGFR’s Lys721) to validate binding hypotheses via surface plasmon resonance (SPR) or ITC .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodology :
- Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to confirm compound purity. Impurities >5% can skew IC values in kinase assays .
- Assay Conditions : Standardize buffer pH (7.4), ATP concentration (1 mM), and incubation time. Variability in these parameters often explains discrepancies .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity measurements across labs .
Q. What strategies improve solubility for in vivo studies without compromising activity?
Methodology :
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt. Test solubility in PBS (pH 7.4) and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
- Prodrug Design : Synthesize ethyl ester prodrugs, which hydrolyze in vivo to release the active acid. Monitor conversion rates using LC-MS in plasma .
Q. How can analytical methods be developed to quantify trace impurities?
Methodology :
- HPLC Method Development : Use a C18 column with a gradient of acetonitrile/0.1% TFA in water. Optimize detection at 254 nm for pyrazole/pyridine UV absorption .
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Use HRMS and NMR to characterize impurities .
Data Contradiction Analysis
Q. Conflicting reports on melting points (e.g., 273°C vs. 278.5°C): How to assess validity?
Methodology :
- Replicate Synthesis : Prepare multiple batches using identical protocols. Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N .
- Crystallinity : Compare XRD patterns; polymorphic forms can cause melting point variations. Solvent recrystallization (e.g., ethanol vs. DMF) may resolve discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
